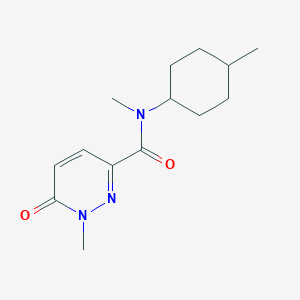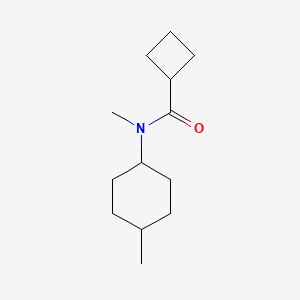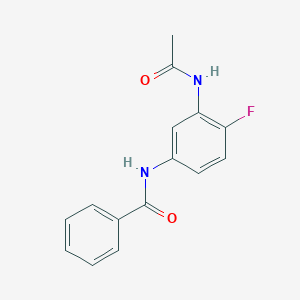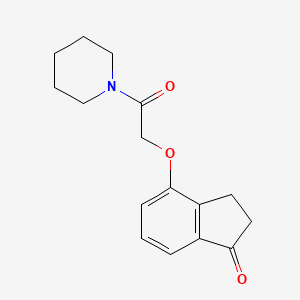![molecular formula C11H13N3O2 B7509161 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, also known as MPAF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPAF is a furan-based compound that has been synthesized through a specific method and has shown promising results in various scientific applications.
作用机制
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can reduce inflammation in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can alter the expression of certain genes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce viral replication. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in lab experiments is its unique chemical structure, which allows it to interact with specific enzymes and proteins in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to be relatively stable and easy to synthesize, making it a convenient compound for scientific research. However, one of the limitations of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in lab experiments is its potential toxicity. While N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to be safe in animal studies, further research is needed to determine its safety in humans.
未来方向
There are several future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide. One potential direction is the development of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide-based drugs for the treatment of various diseases. Another direction is the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide's mechanism of action, which could lead to a better understanding of the role of specific enzymes and proteins in the body. Finally, further research is needed to determine the safety and efficacy of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in humans, which could pave the way for clinical trials and potential drug development.
合成方法
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is furan-3-carboxylic acid, which is first treated with thionyl chloride to form furan-3-carbonyl chloride. This intermediate product is then reacted with N-methyl-N-(4-pyridylmethyl)amine to form N-methyl-N-(4-pyridylmethyl)furan-3-carboxamide. Finally, this compound is treated with 1-methylpyrazole to form N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, or N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide.
科学研究应用
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been used in various scientific research applications due to its unique properties. One of the primary applications of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
属性
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(6-9-5-12-14(2)7-9)11(15)10-3-4-16-8-10/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYSYUSXTJIDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

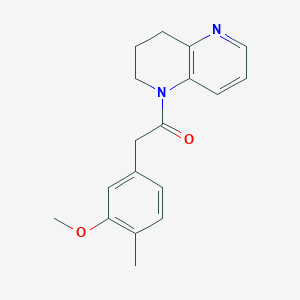
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)


![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

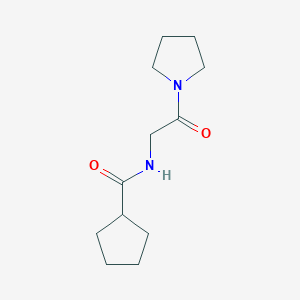
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
